molecular formula C7H2Cl2FN B173952 2,6-Dichloro-3-fluorobenzonitrile CAS No. 136514-16-4

2,6-Dichloro-3-fluorobenzonitrile

Cat. No. B173952
M. Wt: 190 g/mol
InChI Key: YOXSSLGLBOIPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-fluorobenzonitrile (DFBN) is a chemical compound that belongs to the class of benzene derivatives. DFBN is widely used in scientific research as a reagent for the synthesis of various organic compounds.

Mechanism Of Action

2,6-Dichloro-3-fluorobenzonitrile is a nitrile compound that reacts with various functional groups such as amines, alcohols, and thiols. It can undergo nucleophilic substitution reactions with these functional groups to form new organic compounds. 2,6-Dichloro-3-fluorobenzonitrile can also undergo reduction reactions to form new compounds.

Biochemical And Physiological Effects

2,6-Dichloro-3-fluorobenzonitrile has no known biochemical or physiological effects. It is not used as a drug or a pharmaceutical compound. Therefore, there is no information available on its toxicity, pharmacokinetics, or pharmacodynamics.

Advantages And Limitations For Lab Experiments

2,6-Dichloro-3-fluorobenzonitrile is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is available in large quantities. However, 2,6-Dichloro-3-fluorobenzonitrile is highly toxic and must be handled with care. It can cause skin irritation and respiratory problems if inhaled.

Future Directions

2,6-Dichloro-3-fluorobenzonitrile has a wide range of potential applications in scientific research. One future direction could be the development of new synthetic routes for 2,6-Dichloro-3-fluorobenzonitrile that are more efficient and environmentally friendly. Another direction could be the use of 2,6-Dichloro-3-fluorobenzonitrile in the synthesis of new fluorescent dyes and biomolecules. 2,6-Dichloro-3-fluorobenzonitrile could also be used in the development of new pharmaceuticals and agrochemicals. Finally, further research could be conducted on the toxicity and pharmacokinetics of 2,6-Dichloro-3-fluorobenzonitrile to ensure its safe use in scientific research.

Synthesis Methods

2,6-Dichloro-3-fluorobenzonitrile can be synthesized by reacting 2,6-dichloro-3-fluorobenzoyl chloride with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. After the reaction, 2,6-Dichloro-3-fluorobenzonitrile is obtained by filtration and purification.

Scientific Research Applications

2,6-Dichloro-3-fluorobenzonitrile is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2,6-Dichloro-3-fluorobenzonitrile is also used in the synthesis of fluorescent dyes and biomolecules.

properties

IUPAC Name

2,6-dichloro-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXSSLGLBOIPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-fluorobenzonitrile

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